molecular formula C11H9NO2 B120976 2-(Quinolin-5-YL)acetic acid CAS No. 152150-03-3

2-(Quinolin-5-YL)acetic acid

Cat. No. B120976
M. Wt: 187.19 g/mol
InChI Key: JFWDAGJPWJVGFG-UHFFFAOYSA-N
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Description

2-(Quinolin-5-yl)acetic acid is a chemical compound related to the quinoline family, which is known for its potential in medicinal chemistry due to the biological activities associated with quinoline derivatives. While the provided papers do not directly discuss 2-(quinolin-5-yl)acetic acid, they do provide insights into similar compounds, which can be used to infer some of the properties and activities that 2-(quinolin-5-yl)acetic acid may exhibit.

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest due to their pharmacological significance. For instance, 2-(quinolin-4-yloxy)acetamides have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis growth, with modifications leading to highly potent antitubercular agents . Similarly, the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been achieved through a green, efficient, and rapid procedure, highlighting the importance of environmentally friendly synthesis methods . These examples suggest that the synthesis of 2-(quinolin-5-yl)acetic acid would likely involve careful consideration of the reaction conditions to optimize yield and minimize environmental impact.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the (5,7-dichloro-quinolin-8-yloxy) acetic acid has been characterized by infrared and Raman spectroscopies, and its structure and vibrational properties have been analyzed using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of 2-(quinolin-5-yl)acetic acid, which would likely share similar structural characteristics with its derivatives.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions, which can be used to further modify their structure and enhance their biological activities. The synthesis of substituted/unsubstituted-(2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid derivatives of cephalosporin demonstrates the potential for creating novel antibacterial agents through chemical modification . Additionally, the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates showcases the versatility of quinoline derivatives in forming new compounds with potential antimicrobial activity . These reactions are indicative of the types of chemical transformations that 2-(quinolin-5-yl)acetic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are crucial for their application in drug development. The optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition, demonstrating the importance of chirality and the ability to discriminate between isomers . The study of the electronic delocalization and topological properties of electronic charge density using natural bond orbital (NBO) analysis and Bader's atoms in molecules theory (AIM) provides insights into the electronic structure of these compounds . These properties are essential for understanding the reactivity and interaction of 2-(quinolin-5-yl)acetic acid with biological targets.

Scientific Research Applications

  • Antimalarial Activity

    • Quinoline derivatives are known to have antimalarial properties .
  • Anticancer Activity

    • Some quinoline derivatives have been found to exhibit anticancer properties .
  • Antibacterial Activity

    • Quinoline derivatives can also have antibacterial properties .
  • Anti-inflammatory Activity

    • Some quinoline derivatives have been found to have anti-inflammatory properties .
  • Analgesic Activity

    • Quinoline derivatives can also have analgesic (pain-relieving) properties .
  • Cardiovascular Activity

    • Some quinoline derivatives have been found to have cardiovascular properties .

Safety And Hazards

The safety information for 2-(Quinolin-5-YL)acetic acid includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Therefore, the future directions of 2-(Quinolin-5-YL)acetic acid could involve further exploration of its biological activities and potential applications in pharmaceutical research.

properties

IUPAC Name

2-quinolin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWDAGJPWJVGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608437
Record name (Quinolin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-5-YL)acetic acid

CAS RN

152150-03-3
Record name (Quinolin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brindisi, C Ulivieri, G Alfano, S Gemma… - European journal of …, 2019 - Elsevier
Microtubule-targeting agents (MTAs) are a class of clinically successful anti-cancer drugs. The emergence of multidrug resistance to MTAs imposes the need for developing new MTAs …
Number of citations: 33 www.sciencedirect.com

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